1-(4-Pyridinomethyl)pyrazole-4-boronic acid

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is [1-(pyridin-4-ylmethyl)pyrazol-4-yl]boronic acid. This naming convention accurately reflects the structural components and connectivity within the molecule. The compound is also known by several synonymous names including 1-(4-Pyridinomethyl)pyrazole-4-boronic acid, (1-(pyridin-4-ylmethyl)-1H-pyrazol-4-yl)boronic acid, and Boronic acid, B-[1-(4-pyridinylmethyl)-1H-pyrazol-4-yl]-.

The molecular formula of this compound is C₉H₁₀BN₃O₂, indicating the presence of nine carbon atoms, ten hydrogen atoms, one boron atom, three nitrogen atoms, and two oxygen atoms. The molecular weight has been calculated as 203.01 grams per mole. The Chemical Abstracts Service registry number assigned to this compound is 1141889-26-0.

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | [1-(pyridin-4-ylmethyl)pyrazol-4-yl]boronic acid |

| Molecular Formula | C₉H₁₀BN₃O₂ |

| Molecular Weight | 203.01 g/mol |

| Chemical Abstracts Service Number | 1141889-26-0 |

| PubChem Compound Identifier | 46739393 |

The Simplified Molecular Input Line Entry System representation of this compound is B(C1=CN(N=C1)CC2=CC=NC=C2)(O)O, which provides a linear notation for the molecular structure. The International Chemical Identifier string is InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7,14-15H,6H2, offering a standardized method for representing the compound's structure.

Eigenschaften

IUPAC Name |

[1-(pyridin-4-ylmethyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BN3O2/c14-10(15)9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7,14-15H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVKZRLVYHPZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CC2=CC=NC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675002 | |

| Record name | {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141889-26-0 | |

| Record name | {1-[(Pyridin-4-yl)methyl]-1H-pyrazol-4-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Grignard-Mediated Borylation

One reported method involves the generation of a Grignard reagent from the 4-iodo intermediate, followed by reaction with a boron electrophile such as bis(pinacolato)diboron. For instance, 1-methyl-4-iodopyrazole reacted with a Grignard reagent formed under low temperature conditions (-5 to -10 °C) and then treated with bis(pinacolato)diboron yields 1-methylpyrazole-4-pinacol boronate with about 40% yield and purity greater than 97% as confirmed by GC and 1H-NMR. This method can be adapted for 1-(4-pyridinomethyl) derivatives.

Palladium-Catalyzed Suzuki-Miyaura Coupling

Alternatively, Suzuki coupling can be employed to introduce the boronic acid moiety directly or to couple aryl boronic acids to 4-halopyrazole intermediates. This method uses Pd(PPh3)4 as a catalyst and bases like Na2CO3 in aqueous-organic solvent mixtures (e.g., dioxane/water) at elevated temperatures (~70 °C), resulting in high yields and purities.

Solid-Phase Synthesis Approaches

Recent advances include solid-phase synthesis techniques for related heterocyclic boronic acids, which facilitate rapid library synthesis and purification. For example, immobilization of halogenated intermediates on solid supports followed by palladium-mediated Suzuki coupling with boronic acids has been demonstrated to yield high-purity products (average purities ~87%) in good yields. Although this method is more commonly applied to benzopyran derivatives, the principles can be adapted for pyrazole boronic acids.

Reaction Conditions and Optimization

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Pyridinomethyl)pyrazole-4-boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.

Reduction: The pyridinomethyl group can be reduced to form the corresponding pyridylmethyl derivative.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, or acyl chlorides are employed under appropriate conditions.

Major Products Formed

Oxidation: Boronic esters or anhydrides.

Reduction: Pyridylmethyl derivatives.

Substitution: Various substituted pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Structure

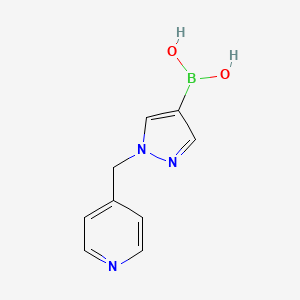

The structural representation of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid can be illustrated as follows:

Medicinal Chemistry

This compound has shown promise in the development of pharmaceutical agents. Its ability to interact with biological targets makes it suitable for:

- Anticancer Drugs : Boronic acids have been investigated for their potential as anticancer agents due to their ability to inhibit proteasomes, which are crucial for cancer cell survival.

- Enzyme Inhibitors : The compound can act as an inhibitor for various enzymes, including serine proteases, which are implicated in numerous diseases.

Organic Synthesis

In organic synthesis, this compound is utilized as a building block in several important reactions:

- Suzuki-Miyaura Coupling : This reaction allows the formation of biaryl compounds by coupling aryl halides with boronic acids in the presence of a palladium catalyst. The presence of the pyridine ring enhances the reactivity and selectivity of the reaction.

- Cross-Coupling Reactions : The compound can participate in various cross-coupling reactions to form complex organic molecules, which are essential in drug development and material science.

Material Science

The unique properties of this compound make it applicable in material science:

- Polymer Chemistry : It can be used to modify polymers, enhancing their properties such as thermal stability and mechanical strength.

- Sensor Development : The compound's ability to form complexes with diols makes it useful in developing sensors for detecting sugars and other biomolecules.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of boronic acids, including this compound. The research demonstrated that this compound effectively inhibited cancer cell proliferation by targeting specific pathways involved in tumor growth. The results indicated a significant reduction in cell viability at low micromolar concentrations.

Case Study 2: Synthesis of Biaryl Compounds

In another study featured in Organic Letters, researchers utilized this compound in Suzuki-Miyaura coupling reactions to synthesize novel biaryl compounds. The study highlighted the efficiency of this boronic acid derivative in producing high yields under mild reaction conditions, showcasing its utility as a versatile building block in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-(4-Pyridinomethyl)pyrazole-4-boronic acid involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring can act as a chelating agent for metal ions, while the boronic acid group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of target proteins and pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole-4-Boronic Acid Derivatives

Structural Analogues by Substituent Type

Chlorophenyl-Substituted Derivatives

1-(2-Chlorophenyl)pyrazole-4-boronic acid (CAS: 1072945-91-5):

- Molecular Formula : C₉H₈BClN₂O₂

- Molecular Weight : 222.44 g/mol

- Key Features : The 2-chlorophenyl group enhances lipophilicity, making it suitable for hydrophobic interactions in protein degradation applications. Purity ≥96% .

- Applications : Used as a building block in PROTACs (Proteolysis-Targeting Chimeras) for targeted protein degradation .

1-(3-Chlorophenyl)pyrazole-4-boronic acid (CAS: 1072945-88-0):

Fluorophenyl-Substituted Derivatives

- 1-(4-Fluorophenyl)pyrazole-4-boronic acid (CAS: 1072945-89-1):

Pyridyl-Substituted Derivatives

- 1-(Pyridin-3-ylmethyl)pyrazole-4-boronic acid :

Dichlorophenyl-Substituted Derivatives

Physicochemical Properties and Reactivity

Biologische Aktivität

1-(4-Pyridinomethyl)pyrazole-4-boronic acid is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by the presence of a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. The compound's structure includes a pyridine ring, which enhances its biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Boronic acids are known to inhibit serine/threonine kinases and can modulate signaling pathways involved in cell proliferation and apoptosis. The presence of the pyridine moiety may also influence the compound's affinity for specific biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

- K562 (chronic myeloid leukemia)

- MCF-7 (breast cancer)

The compound showed low micromolar GI50 values, indicating potent antiproliferative effects. Table 1 summarizes the antiproliferative activity against selected cancer cell lines:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| This compound | K562 | 5.0 ± 1.2 |

| This compound | MCF-7 | 6.3 ± 2.2 |

Mechanistic Studies

Mechanistic studies have shown that treatment with this compound leads to apoptosis in cancer cells, evidenced by increased caspase activation and PARP cleavage. These findings suggest that the compound triggers programmed cell death pathways, which are crucial for its anticancer activity.

Study on K562 Cells

In a study involving K562 cells, treatment with 10 µM concentrations of this compound resulted in a significant reduction in proliferating cells from approximately 40% to about 10% after 48 hours of treatment. Immunoblotting analyses further confirmed the induction of apoptotic markers, reinforcing the compound's potential as an anticancer agent .

Comparative Analysis with Other Compounds

A comparative analysis was conducted with other pyrazole derivatives to evaluate the specificity and potency of this compound. The results indicated that while several derivatives exhibited activity, this compound demonstrated superior efficacy in reducing cell viability in both K562 and MCF-7 cell lines .

Q & A

Q. What are the key synthetic routes for preparing 1-(4-pyridinomethyl)pyrazole-4-boronic acid?

The compound is typically synthesized via Suzuki-Miyaura coupling or through boronic acid ester intermediates. For example, pinacol esters (e.g., 1-(pyridin-2-ylmethyl)-1H-pyrazole-4-boronic acid pinacol ester) are common precursors, which undergo deprotection under mild acidic or oxidative conditions to yield the free boronic acid . Alternative methods include direct functionalization of pyrazole rings with boronate groups via lithiation followed by borylation .

Q. What spectroscopic techniques are critical for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B) is essential for confirming the structure, particularly the boron environment. High-Resolution Mass Spectrometry (HRMS) is used to verify molecular weight (e.g., observed [M + Na]+ at m/z 300.1754 in pyrene-functionalized derivatives ). Infrared (IR) spectroscopy can identify boronic acid B-O stretching vibrations (~1340 cm⁻¹) .

Q. How should this compound be stored to ensure stability?

Store under inert gas (nitrogen/argon) at 2–8°C to prevent hydrolysis of the boronic acid group. Moisture-sensitive handling is critical, as boronic acids readily form boroxines in humid conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the pyridinylmethyl substituent influence reactivity in cross-coupling reactions?

The pyridinyl group enhances electron density at the boron center, improving transmetalation efficiency in Suzuki-Miyaura couplings. However, steric hindrance from the methylene bridge may reduce coupling yields with bulky aryl halides. Comparative studies with analogs (e.g., 1-propyl-3-(trifluoromethyl)pyrazole-4-boronic acid) suggest that electron-withdrawing substituents decrease reactivity .

Q. What are common side reactions when using this compound in palladium-catalyzed couplings?

Protodeboronation is a major side reaction under basic or high-temperature conditions. Competitive homeocoupling can occur if oxygen is present. Mitigation strategies include using degassed solvents, lower temperatures (≤60°C), and additives like 1,4-dioxane to stabilize the boronic acid .

Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies?

Density Functional Theory (DFT) calculations can model interactions between the boronic acid and diols (e.g., in carbohydrate recognition) or metal-organic frameworks (MOFs). Predicted pKa (~7.62) indicates moderate acidity, favoring boronate ester formation at physiological pH .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

Column chromatography (silica gel, eluent: ethyl acetate/hexane) effectively removes unreacted precursors. For high-purity batches (>97%), recrystallization from methanol/dichloromethane mixtures is recommended .

Q. How to troubleshoot low yields in Suzuki-Miyaura reactions using this boronic acid?

Ensure rigorous exclusion of moisture and oxygen. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in THF/water). If protodeboronation dominates, switch to milder bases like CsF .

Data Contradictions & Gaps

- Predicted vs. Experimental Properties : While the density (1.24 g/cm³) and boiling point (397°C) are computationally predicted , experimental validation is lacking. Researchers should confirm these values via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

- Storage Recommendations : Some sources recommend -20°C for long-term storage , while others specify 2–8°C under inert gas . Comparative stability studies under both conditions are needed.

Applications in Academic Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.